molecular formula C10H7NOS B8484242 3-Thiophen-2-yl-pyridine-2-carbaldehyde

3-Thiophen-2-yl-pyridine-2-carbaldehyde

Cat. No.: B8484242
M. Wt: 189.24 g/mol
InChI Key: XJWGCQUCNYCUSA-UHFFFAOYSA-N
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Description

3-Thiophen-2-yl-pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

3-thiophen-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H7NOS/c12-7-9-8(3-1-5-11-9)10-4-2-6-13-10/h1-7H

InChI Key

XJWGCQUCNYCUSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 3-bromo-pyridine-2-carbaldehyde (126 mg, 0.675 mmol) and 2-thiopheneboronic acid (91.6 mg, 0.716 mmol) in a mixture of THF (0.75 mL), DME (2.0 mL) and 2M Na2CO3 (0.75 mL) was degassed with Ar for 15 minutes, after which Pd(PPh3)4 (39 mg, 0.034 mmol) was added and the heterogeneous mixture heated to 90° C. for 4 h. The reaction was quenched with brine (15 mL) and diluted with EtOAc (40 mL). The organic layer was separated, washed with brine (2×15 mL), dried (Na2SO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica gel (Hexanes/EtOAc, 80:20) gave 3-thiophen-2-yl-pyridine-2-carbaldehyde (81 mg, 63%) as a yellow oil. 1H NMR (CDCl3) δ 7.13-7.22 (m, 2H), 7.48-7.57 (m, 2H), 7.92 (dd, 1H, J=7.9, 1.9 Hz), 8.82 (dd, 1H, J=6.0, 1.5 Hz), 10.23 (s, 1H).
Quantity
126 mg
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reactant
Reaction Step One
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91.6 mg
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reactant
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Quantity
2 mL
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reactant
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0.75 mL
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reactant
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Quantity
0.75 mL
Type
solvent
Reaction Step One
Quantity
39 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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